molecular formula C21H29ClN2OS B12351985 trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride CAS No. 2748623-40-5

trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride

Cat. No.: B12351985
CAS No.: 2748623-40-5
M. Wt: 393.0 g/mol
InChI Key: BZESOWZMHVTLLQ-OGPPPPIKSA-N
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Description

trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride: is a synthetic compound structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications.

Properties

CAS No.

2748623-40-5

Molecular Formula

C21H29ClN2OS

Molecular Weight

393.0 g/mol

IUPAC Name

N-[(3R,4R)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C21H28N2OS.ClH/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19;/h4-10,15,17,20H,3,11-14,16H2,1-2H3;1H/t17-,20-;/m1./s1

InChI Key

BZESOWZMHVTLLQ-OGPPPPIKSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific literature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a Schedule I substance. it is known that the compound is produced under strict regulatory controls to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Substitution reactions are possible at the piperidine ring and the phenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Comparison with Similar Compounds

Biological Activity

  • IUPAC Name : trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide
  • Molecular Formula : C21H28N2OS
  • Molecular Weight : 356.53 g/mol
  • CAS Number : 2748623-40-5

Thiofentanyl operates primarily as an agonist at the mu-opioid receptor (MOR), similar to other opioids. This receptor activation leads to analgesic effects and can induce euphoria, making it a compound of interest in both therapeutic and illicit contexts. The binding affinity of thiofentanyl for the MOR is significantly higher than that of morphine, which contributes to its potency.

Pharmacological Effects

  • Analgesia : Thiofentanyl exhibits strong analgesic properties, which have been observed in various animal studies. Its potency is comparable to that of fentanyl, making it effective for pain management.
  • Respiratory Depression : Like other opioids, thiofentanyl can cause respiratory depression, a significant risk factor in opioid overdose scenarios.
  • Sedation and Euphoria : Users may experience sedation and euphoria due to the central nervous system depressant effects.

Comparative Potency

The following table summarizes the comparative potency of thiofentanyl with other opioids:

CompoundPotency (relative to morphine)Mechanism of Action
Morphine1Mu-opioid receptor agonist
Fentanyl50-100Mu-opioid receptor agonist
Thiofentanyl1000+Mu-opioid receptor agonist

Study 1: Binding Affinity

A study published in the Journal of Medicinal Chemistry examined the binding affinity of thiofentanyl at the mu-opioid receptor compared to fentanyl. The results indicated that thiofentanyl has a significantly higher binding affinity, suggesting enhanced potency and potentially increased risks associated with its use.

Study 2: Toxicology Assessment

Research conducted by the National Institute on Drug Abuse assessed the toxicological profile of thiofentanyl. The findings highlighted that even small doses could lead to severe respiratory depression and overdose fatalities. This study emphasized the need for cautious handling and regulation of thiofentanyl in clinical settings.

Study 3: Clinical Implications

A clinical trial focusing on opioid rotation included thiofentanyl as a candidate for patients with chronic pain who developed tolerance to traditional opioids. The trial reported effective pain relief with manageable side effects, indicating its potential utility in pain management protocols.

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